Cas no 20630-53-9 (hexane-2,3,5-trione)
hexane-2,3,5-trione Chemical and Physical Properties
Names and Identifiers
-
- 2,3,5-Hexanetrione
- hexane-2,3,5-trione
- EN300-106857
- 2,5-hexonedione
- SCHEMBL3629363
- AKOS026732204
- 20630-53-9
-
- Inchi: 1S/C6H8O3/c1-4(7)3-6(9)5(2)8/h3H2,1-2H3
- InChI Key: POASQEFMMPWSLD-UHFFFAOYSA-N
- SMILES: CC(=O)C(=O)CC(=O)C
Computed Properties
- Exact Mass: 128.047344113Da
- Monoisotopic Mass: 128.047344113Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 51.2Ų
hexane-2,3,5-trione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-106857-0.05g |
hexane-2,3,5-trione |
20630-53-9 | 95% | 0.05g |
$348.0 | 2023-10-28 | |
| Enamine | EN300-106857-0.1g |
hexane-2,3,5-trione |
20630-53-9 | 95% | 0.1g |
$364.0 | 2023-10-28 | |
| Enamine | EN300-106857-0.25g |
hexane-2,3,5-trione |
20630-53-9 | 95% | 0.25g |
$381.0 | 2023-10-28 | |
| Enamine | EN300-106857-0.5g |
hexane-2,3,5-trione |
20630-53-9 | 95% | 0.5g |
$397.0 | 2023-10-28 | |
| Enamine | EN300-106857-1.0g |
hexane-2,3,5-trione |
20630-53-9 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-106857-2.5g |
hexane-2,3,5-trione |
20630-53-9 | 95% | 2.5g |
$810.0 | 2023-10-28 | |
| Enamine | EN300-106857-5.0g |
hexane-2,3,5-trione |
20630-53-9 | 5g |
$2110.0 | 2023-06-10 | ||
| Enamine | EN300-106857-10.0g |
hexane-2,3,5-trione |
20630-53-9 | 10g |
$3131.0 | 2023-06-10 | ||
| Enamine | EN300-106857-1g |
hexane-2,3,5-trione |
20630-53-9 | 95% | 1g |
$414.0 | 2023-10-28 | |
| Enamine | EN300-106857-5g |
hexane-2,3,5-trione |
20630-53-9 | 95% | 5g |
$1199.0 | 2023-10-28 |
hexane-2,3,5-trione Related Literature
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on hexane-2,3,5-trione
Comprehensive Overview of Hexane-2,3,5-trione (CAS No. 20630-53-9): Properties, Applications, and Research Insights
Hexane-2,3,5-trione (CAS No. 20630-53-9) is a specialized organic compound belonging to the class of diketones. Its unique molecular structure, featuring three carbonyl groups at positions 2, 3, and 5 of a hexane backbone, makes it a subject of interest in synthetic chemistry and material science. Researchers often explore its reactivity patterns, particularly in carbonyl condensation reactions and chelate complex formation, which are critical for designing advanced polymers and catalysts.
In recent years, the demand for sustainable chemical intermediates has surged, aligning with global trends toward green chemistry. Hexane-2,3,5-trione has been investigated for its potential in biodegradable polymer synthesis, a topic frequently searched in academic databases. Its ability to act as a crosslinking agent in bio-based resins has drawn attention from industries aiming to reduce environmental footprints. Studies also highlight its role in flavor and fragrance applications, where its ketone-derived aroma profiles are valued.
The compound’s spectroscopic characterization (e.g., IR and NMR) is well-documented, addressing common queries about its structural elucidation. Analytical chemists often search for "CAS 20630-53-9 spectral data" to compare experimental results. Additionally, its thermal stability (up to 150°C) makes it suitable for high-temperature processes, a feature relevant to industrial scale-up discussions.
Emerging applications include its use in organic electronics, where its conjugated diketone system may enhance charge transport in semiconducting materials. This aligns with the growing interest in "organic photovoltaics" and "flexible electronics"—topics trending in scientific forums. Safety data sheets emphasize standard lab precautions, though it is not classified under hazardous categories, ensuring compliance with regulatory searches like "non-toxic ketones."
Ongoing research explores enzyme-mimetic catalysis using hexane-2,3,5-trione derivatives, tapping into the popularity of "biomimetic chemistry" keywords. Its modular reactivity also supports click chemistry frameworks, a hotspot in drug discovery. For SEO optimization, this content integrates high-traffic terms such as "multifunctional diketones" and "CAS 20630-53-9 applications," while maintaining technical rigor for academic audiences.
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